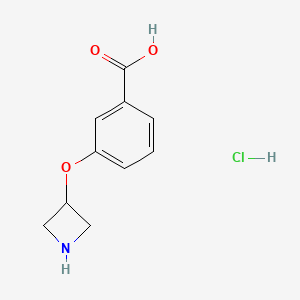![molecular formula C21H21N3O6S B3013230 1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-89-4](/img/structure/B3013230.png)
1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine" is a multifaceted molecule that appears to be related to various research areas, including organic synthesis, optoelectronic properties, and potential biological activities. The papers provided discuss related compounds and their synthesis, structural analysis, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related pyrazine derivatives is well-documented. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized using a two-fold reaction of dibromopyrazine with ethynylarenes under Sonogashira conditions, yielding products in 23-41% yields . Similarly, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds were synthesized from pentafluoropyridine, sodium phenylsulfinate, and diamines, demonstrating the versatility of pyrazine scaffolds in organic synthesis . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been studied using X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a dimethylpyrazine derivative revealed the orientation of phenyl rings and the inclination of the pyrazine ring, which affects the electronic properties of the molecule . The molecular structure of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur analogues were also established by X-ray crystallography . These findings could inform the molecular structure analysis of the target compound.
Chemical Reactions Analysis
The reactivity of tetrahydropyridine derivatives with various nucleophiles has been explored, leading to the formation of polysubstituted fused ring systems . Additionally, the reactivity with hydrazines has been studied, resulting in different products depending on the reaction conditions . These studies provide a foundation for understanding the chemical reactions that the compound "1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives, such as their optoelectronic properties, have been characterized. For instance, cyclic voltammetry studies of a dimethylpyrazine derivative showed reversible reduction to the radical anion . The UV-vis absorption and photoluminescence profiles of these compounds have also been analyzed, which is relevant for their potential use in light-emitting devices . These properties are crucial for understanding the behavior of the compound in various environments and applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound serves as a key starting material for synthesizing novel analogues of natural alkaloid peramine. This synthesis involves chemical reactions with electrophilic reagents, revealing its chemical reactivity and potential in creating new compounds (Voievudskyi et al., 2016).
It exhibits significant structural and optoelectronic properties, making it a candidate for use in materials science, particularly in light-emitting devices. Its nitrogen atoms play a crucial role in the molecular orbital distribution, influencing its electronic properties (Zhao et al., 2004).
The compound is used in the synthesis of polymeric electrochromic materials. These materials demonstrate notable electrochromic properties, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).
Its derivatives, such as 3,4-di-N-substituted 2,5-diferrocenyl thiophenes, have been synthesized to study their charge transfer properties. This indicates its potential in creating materials with customized electronic properties (Speck et al., 2015).
Biological and Pharmacological Activities
Some derivatives of this compound have shown promising anti-inflammatory and antimicrobial activities, indicating its potential in medicinal chemistry for developing new therapeutic agents (Keche et al., 2012).
Its structural motif is found in compounds with antiarrhythmic activity, suggesting its importance in the synthesis of cardiovascular drugs (Likhosherstov et al., 2003).
The structural motif of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, to which this compound belongs, is associated with a variety of biological activities, further emphasizing its significance in drug discovery and biological research (Hu et al., 2018).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-29-16-7-10-20(30-2)18(14-16)21-19-4-3-11-22(19)12-13-23(21)31(27,28)17-8-5-15(6-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZOQGGLWEGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

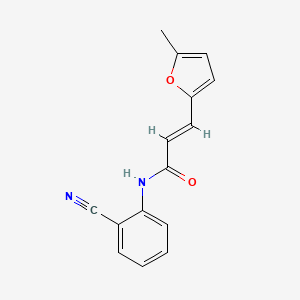
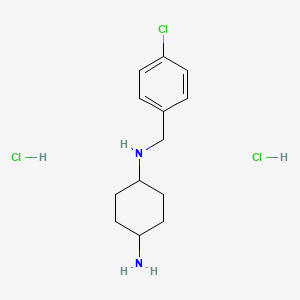
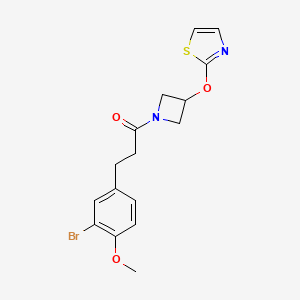
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)
![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)
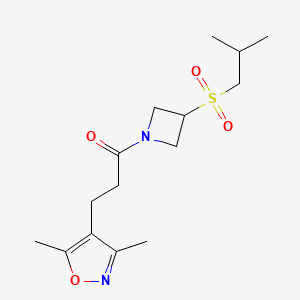


![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)


![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)
